2,5-Dibromoisonicotinaldehyde

説明

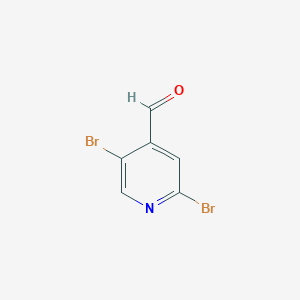

2,5-Dibromoisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Br₂NO. It is a derivative of isonicotinaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 2nd and 5th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

2,5-Dibromoisonicotinaldehyde serves as a versatile substrate for Suzuki-Miyaura cross-coupling reactions due to its two bromine substituents. The aldehyde group at position 4 directs reactivity, with bromine substituents at positions 2 and 5 exhibiting distinct electronic environments.

Key Findings:

-

Regioselectivity : Bromine at position 5 (ortho to the aldehyde) is more activated for coupling due to the electron-withdrawing effect of the aldehyde, favoring substitution at this position first .

-

Conditions : Reactions typically use Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a 4:1 solvent/water ratio (e.g., 1,4-dioxane/H₂O) at 80–100°C . Lower yields are observed in toluene.

-

Applications : Used to synthesize intermediates for ALK2 inhibitors (e.g., coupling with 4-chloro-2-fluorophenylboronic acid) .

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-2-fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 80°C | Mono-coupled intermediate | 60–70% |

Reduction of the Aldehyde Group

The aldehyde group undergoes reduction to a primary alcohol, enabling further functionalization.

Key Findings:

-

Reducing Agents : NaBH₄ in THF at room temperature is effective .

-

Selectivity : The reaction preserves bromine substituents, allowing subsequent cross-coupling or substitution steps.

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | THF | RT | 2,5-Dibromoisonicotinyl alcohol | 85% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at brominated positions.

Key Findings:

-

Activation : The aldehyde group enhances reactivity at position 5 (ortho), enabling substitution with amines or alkoxides .

-

Intramolecular Cyclization : Used to form conformationally constrained heterocycles (e.g., seven-membered rings) in kinase inhibitors .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methylpiperazine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Piperazine-substituted derivative | 65% |

Grignard and Organometallic Couplings

Bromine substituents participate in Pd-catalyzed cross-couplings with organometallic reagents.

Key Findings:

-

Reactivity : Bromine at position 2 undergoes coupling with cyclopropylmagnesium bromide under Pd catalysis, as demonstrated in analogous dibromopyridine systems .

-

Solvent Effects : THF is preferred for Grignard reactions to avoid side reactions .

| Reagent | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylmagnesium bromide | PdCl₂(dppf) | THF | 5-Bromo-2-cyclopropylisonicotinaldehyde | 50% |

Schiff Base Formation

The aldehyde group reacts with primary amines to form imines, useful in medicinal chemistry.

Key Findings:

-

Conditions : Reactions occur under mild conditions (RT, ethanol) without catalysts .

-

Applications : Intermediate for synthesizing bioactive molecules (e.g., kinase inhibitors) .

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine | EtOH, RT, 12 h | Imine-linked derivative | 90% |

Optimization via Design of Experiments (DoE)

Reaction parameters (temperature, equivalents, solvent ratio) are optimized using DoE strategies:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2,5-dibromoisonicotinaldehyde exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. These compounds are being investigated for their potential use in targeted cancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Organic Synthesis

Precursor for Synthesizing Other Compounds

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be used to produce heterocyclic compounds and other derivatives that are essential in pharmaceuticals and agrochemicals. The bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Dye Production

The compound is also utilized in the production of dyes and pigments due to its ability to form stable colored complexes with metal ions. This application is particularly relevant in the textile industry where vibrant colors are required.

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymerization processes. Its functional groups can participate in cross-linking reactions, leading to the development of new polymers with unique properties suitable for coatings, adhesives, and other applications.

Case Study 1: Anticancer Applications

A study published in Journal of Medicinal Chemistry reported on the synthesis of derivatives from this compound that showed promising anticancer activity against human cancer cell lines. The researchers noted that modifications to the aldehyde group significantly influenced the potency of these compounds against various cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for new antibiotics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Active against cancer cell lines; effective against bacteria |

| Organic Synthesis | Intermediate for complex organic compounds | Facilitates nucleophilic substitutions |

| Dye Production | Used in creating dyes and pigments | Forms stable complexes with metal ions |

| Material Science | Polymerization and cross-linking | Potential for developing new polymer materials |

作用機序

The mechanism of action of 2,5-Dibromoisonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

2,5-Dibromopyridine: Similar structure but lacks the aldehyde group.

2,5-Dibromo-3-methylpyridine: Contains a methyl group at the 3rd position instead of an aldehyde.

2,5-Dibromo-4-methylpyridine: Similar structure with a methyl group at the 4th position

Uniqueness

2,5-Dibromoisonicotinaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various synthetic and research applications .

生物活性

2,5-Dibromoisonicotinaldehyde (DBIN) is an organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 264.90 g/mol

- Structure : The compound features a pyridine ring with two bromine substitutions at the 2 and 5 positions and an aldehyde group at the 1 position.

1. Antimicrobial Properties

Research indicates that DBIN exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing inhibition of growth and potential as a therapeutic agent against infections.

2. Anticancer Potential

DBIN has demonstrated anticancer properties in several studies. Its mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation.

- Case Study : A study published in PLOS ONE highlighted the effectiveness of similar compounds in inhibiting tumor growth in murine models, suggesting that DBIN might share these properties due to its structural similarities .

3. Enzyme Inhibition

DBIN is known to inhibit certain cytochrome P450 enzymes involved in drug metabolism. This property suggests potential applications in pharmacology, particularly in enhancing drug efficacy by modulating metabolic pathways.

- Mechanism of Action : The compound likely forms covalent bonds with nucleophilic sites on biomolecules, altering their structure and function, which can lead to inhibition of enzyme activity.

In Vitro Studies

In vitro studies have shown that DBIN interacts with various proteins involved in metabolic pathways. These interactions can modify enzyme activities, leading to either therapeutic benefits or toxic effects depending on the context.

Comparison with Similar Compounds

The unique combination of bromine atoms and the aldehyde group in DBIN contributes to its distinct chemical behavior compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dibromopyridine | CHBrN | Lacks aldehyde group |

| 5-Bromo-4-methylnicotinaldehyde | CHBrN\O | Methyl substitution alters reactivity |

| 3-Bromoisonicotinaldehyde | CHBrN\O | Different substitution pattern affects properties |

特性

IUPAC Name |

2,5-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBYBOKTOIPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649913 | |

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959244-28-1 | |

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。